![molecular formula C11H28N2O3Si B14198429 N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine CAS No. 847256-03-5](/img/structure/B14198429.png)
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine is an organosilane compound that features both amine and methoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which can enhance the adhesion between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with a trimethoxysilane derivative. One common method is to react hexane-1,6-diamine with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N1-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the careful addition of reactants and continuous removal of by-products to drive the reaction to completion.
化学反応の分析
Types of Reactions
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine undergoes several types of chemical reactions, including:
Hydrolysis: The methoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Often occurs at elevated temperatures or in the presence of catalysts such as acids or bases.
Substitution: Common reagents include alkyl halides, acyl chlorides, and isocyanates.
Major Products
Hydrolysis and Condensation: These reactions lead to the formation of siloxane networks, which are useful in creating cross-linked polymeric materials.
Substitution: Depending on the electrophile used, various substituted amines can be formed.
科学的研究の応用
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials, such as in the formulation of adhesives and sealants.
Biology: Employed in the modification of surfaces for biomolecule immobilization, which is useful in biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, composites, and other materials that require enhanced mechanical properties and durability.
作用機序
The mechanism of action of N1-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine involves the hydrolysis of its methoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process creates a strong, stable network that enhances the adhesion between different materials. The amine groups can also interact with various substrates, providing additional bonding sites and improving the overall stability of the material.
類似化合物との比較
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]diethylenetriamine
- (3-Aminopropyl)trimethoxysilane
Uniqueness
N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine is unique due to its longer alkyl chain compared to similar compounds. This longer chain provides greater flexibility and distance between the functional groups, which can be advantageous in certain applications where spatial separation is important. Additionally, the presence of two amine groups allows for more versatile chemical modifications and interactions.
特性
CAS番号 |
847256-03-5 |
|---|---|
分子式 |
C11H28N2O3Si |
分子量 |
264.44 g/mol |
IUPAC名 |
N'-(2-trimethoxysilylethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-14-17(15-2,16-3)11-10-13-9-7-5-4-6-8-12/h13H,4-12H2,1-3H3 |
InChIキー |
YZEOUJQKSLEWIL-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCNCCCCCCN)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

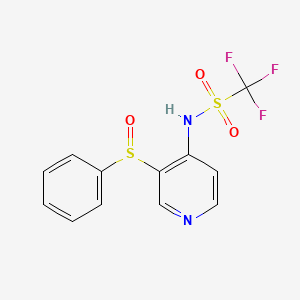
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
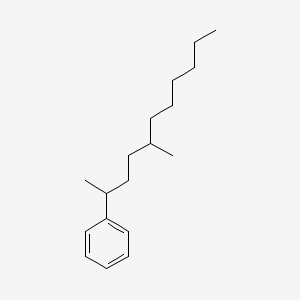
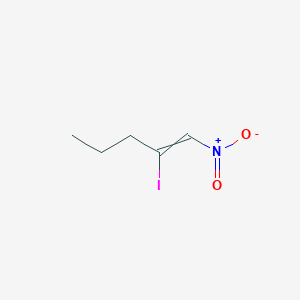
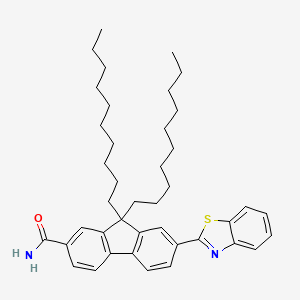

![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

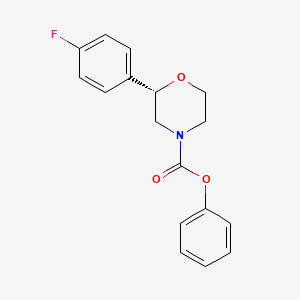
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
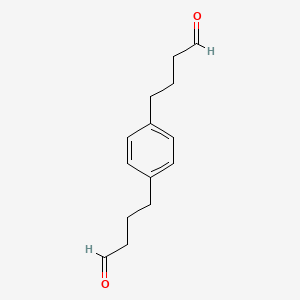
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
